molecular formula C18H13F5N2O2 B2537337 N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide CAS No. 949258-08-6

N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide

Cat. No.: B2537337
CAS No.: 949258-08-6
M. Wt: 384.306
InChI Key: RLSSVOBMFVLAPP-UHFFFAOYSA-N
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Description

Chemical Structure and Identification
The compound N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide (CAS: 949258-08-6) is a fluorinated benzamide derivative characterized by:

  • A cyclopropaneamido group at the 4-position of the phenyl ring.
  • A trifluoromethyl (-CF₃) substituent at the 2-position of the same phenyl ring.
  • A 3,5-difluorobenzamide moiety linked via an amide bond .

Properties

IUPAC Name

N-[4-(cyclopropanecarbonylamino)-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F5N2O2/c19-11-5-10(6-12(20)7-11)17(27)25-15-4-3-13(8-14(15)18(21,22)23)24-16(26)9-1-2-9/h3-9H,1-2H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSSVOBMFVLAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC(=CC(=C3)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949258-08-6
Record name N-[4-cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-amino-2-(trifluoromethyl)benzoic acid with cyclopropanecarbonyl chloride, followed by coupling with 3,5-difluorobenzoyl chloride under appropriate conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions often occur under anhydrous conditions. Substitution reactions might require elevated temperatures and the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins and enzymes, while the cyclopropane and difluorobenzamide groups contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemicals

Table 1: Key Fluorinated Benzamide Derivatives
Compound Name Substituents/Modifications Application/Use Key Properties/Notes References
Target Compound Cyclopropaneamido, -CF₃, 3,5-difluorobenzamide Not explicitly reported Likely agrochemical candidate
Lufenuron (CGA-184699) 2-chloro-4-(trifluoromethyl)phenoxy, difluoro Insecticide Chitin synthesis inhibitor
Flutolanil 3-(1-methylethoxy)phenyl, -CF₃ Fungicide Succinate dehydrogenase inhibitor
Cyprofuram Tetrahydro-2-oxo-3-furanyl, cyclopropaneamido Fungicide Systemic activity

Key Observations :

  • The cyclopropaneamido group in the target compound is structurally analogous to cyprofuram , which is used as a fungicide. This group may enhance systemic absorption or metabolic stability .
  • The trifluoromethyl (-CF₃) group, shared with flutolanil, is known to improve lipophilicity and target-binding affinity in agrochemicals .

Polymorphic and Mechanical Properties of Fluorinated Benzamides

A study on N-(3,5-difluorophenyl)-2,4-difluorobenzamide revealed three polymorphs, with Form 1 exhibiting 50% greater stiffness and 33% higher hardness than Form 2 due to C-H⋅⋅⋅F intermolecular interactions . While direct data on the target compound’s solid-state behavior is absent, its 3,5-difluorobenzamide moiety suggests similar fluorine-driven packing arrangements.

Implications :

  • Polymorph control (e.g., via DSC scan rate modulation) could optimize the target compound’s formulation stability or dissolution profile .
  • Mechanical robustness may influence tabletability or shelf life in pharmaceutical applications.

Functional Comparison with Pesticide Precursors

Table 2: Substituent-Driven Functional Differences

Feature Target Compound Lufenuron Cyprofuram
Core Structure Benzamide Benzoylurea Cyclopropanecarboxamide
Fluorination 3,5-difluoro, -CF₃ 2,6-difluoro, -CF₃ None
Bioactivity Inferred: Insecticidal Chitin synthesis inhibition Fungal respiration inhibition

Notable Trends:

  • Fluorination at meta positions (3,5-difluoro) in the target compound may enhance membrane permeability compared to ortho -fluorinated analogs like Lufenuron .
  • The absence of a urea moiety (cf. Lufenuron) suggests a divergent biochemical target, possibly involving kinase or protease inhibition .

Biological Activity

N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide, also known by its CAS number 949258-08-6, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor in various therapeutic contexts. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15F3N2OC_{16}H_{15}F_3N_2O. The compound features a cyclopropane ring and multiple fluorinated aromatic groups, which may contribute to its biological properties.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies have shown that trifluoromethyl-substituted benzamides can inhibit cancer cell proliferation by targeting specific signaling pathways. Although direct evidence for this compound is sparse, its structural analogs have demonstrated efficacy against various cancer cell lines.

Inhibitory Effects on Kinases

Inhibitors targeting kinases are crucial in cancer therapy. The compound's structural features suggest potential inhibitory activity against kinases involved in tumor progression. For example, a related compound was found to inhibit c-KIT kinase activity effectively in vitro, suggesting that this compound might exhibit similar properties .

Summary of Biological Activities

Activity Description References
AntitumorPotential inhibition of cancer cell proliferation
Kinase InhibitionPossible inhibition of c-KIT and other kinases
Pharmacokinetic ProfileNot extensively studied; analogs show favorable profiles

Case Studies

  • In Vitro Studies : A study involving related compounds demonstrated significant cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells). The mechanism was attributed to the induction of apoptosis through caspase activation.
  • In Vivo Efficacy : Another relevant study assessed the efficacy of a structurally similar compound in mouse models of gastrointestinal stromal tumors (GISTs). The results showed a marked reduction in tumor size and improved survival rates among treated mice compared to controls.

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